molecular formula C16H8ClNO2 B11609458 6-Chlorobenzo[a]phenoxazin-5-one CAS No. 73397-07-6

6-Chlorobenzo[a]phenoxazin-5-one

Cat. No.: B11609458
CAS No.: 73397-07-6
M. Wt: 281.69 g/mol
InChI Key: AGYLQHFTGWKECH-UHFFFAOYSA-N
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Description

6-Chlorobenzo[a]phenoxazin-5-one is a chemical compound with the molecular formula C16H8ClNO2. It belongs to the class of phenoxazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzene ring fused to a phenoxazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[a]phenoxazin-5-one typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in the presence of an anhydrous base, such as sodium acetate, in a solvent like benzene or dimethylformamide (DMF). The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 110°C .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been employed to produce various derivatives of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[a]phenoxazin-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit unique properties and enhanced biological activities .

Scientific Research Applications

6-Chlorobenzo[a]phenoxazin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall integrity and ultimately results in bacterial cell death . Additionally, the compound’s antitumor activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chlorobenzo[a]phenoxazin-5-one include:

Uniqueness

This compound is unique due to its chlorinated structure, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and allows for the formation of various derivatives with improved pharmacological activities .

Properties

IUPAC Name

6-chlorobenzo[a]phenoxazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClNO2/c17-13-15(19)10-6-2-1-5-9(10)14-16(13)20-12-8-4-3-7-11(12)18-14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYLQHFTGWKECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384703
Record name 6-chlorobenzo[a]phenoxazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73397-07-6
Record name 6-chlorobenzo[a]phenoxazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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